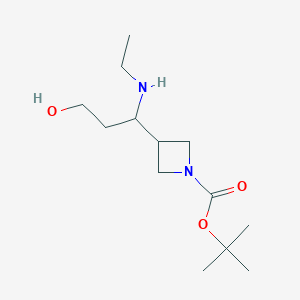
3-Iodo-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-2-butanone is an organic compound with the molecular formula C4H7IO. It is a halogenated ketone, where an iodine atom is attached to the second carbon of a butanone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Iodo-2-butanone can be synthesized through the iodination of 2-butanone. The reaction typically involves the use of iodine (I2) and a suitable oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) in an acidic medium. The reaction proceeds via the formation of an enolate intermediate, which then reacts with iodine to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness while maintaining environmental and safety standards .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodo-2-butanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: Formation of 2-butanone derivatives with different substituents.
Reduction: Formation of 3-iodo-2-butanol.
Oxidation: Formation of 3-iodo-2-butanoic acid.
Wissenschaftliche Forschungsanwendungen
3-Iodo-2-butanone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the effects of halogenated ketones on biological systems, including enzyme inhibition and metabolic pathways.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Iodo-2-butanone involves its reactivity as a halogenated ketone. The iodine atom makes the compound more electrophilic, facilitating nucleophilic attack at the carbonyl carbon. This reactivity is exploited in various chemical transformations. In biological systems, the compound may interact with enzymes and proteins, potentially inhibiting their activity by forming covalent bonds with nucleophilic residues .
Vergleich Mit ähnlichen Verbindungen
2-Iodo-2-butanone: Similar structure but with the iodine atom on the second carbon.
3-Bromo-2-butanone: Similar structure but with a bromine atom instead of iodine.
3-Chloro-2-butanone: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: 3-Iodo-2-butanone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its brominated and chlorinated analogs. The larger atomic size and higher polarizability of iodine make this compound more reactive in certain substitution and elimination reactions .
Eigenschaften
CAS-Nummer |
30719-18-7 |
|---|---|
Molekularformel |
C4H7IO |
Molekulargewicht |
198.00 g/mol |
IUPAC-Name |
3-iodobutan-2-one |
InChI |
InChI=1S/C4H7IO/c1-3(5)4(2)6/h3H,1-2H3 |
InChI-Schlüssel |
FPEIUGALYUCCPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


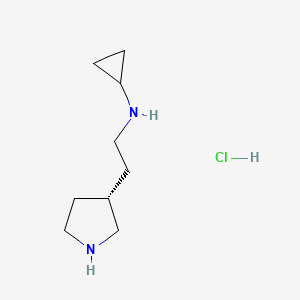

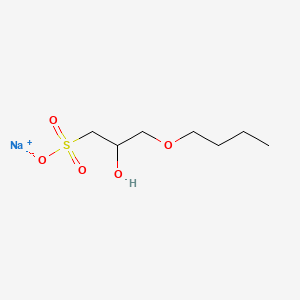
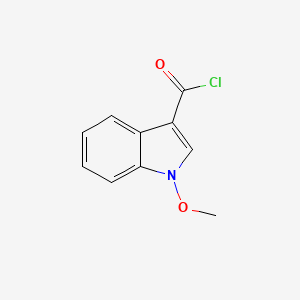
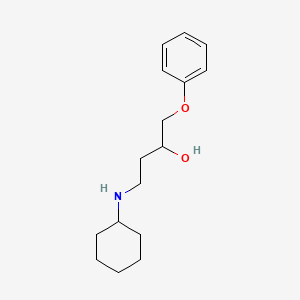
![2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13954093.png)
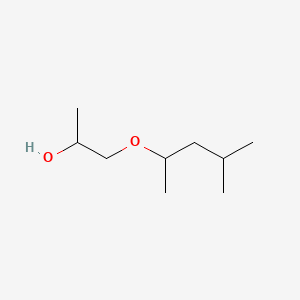
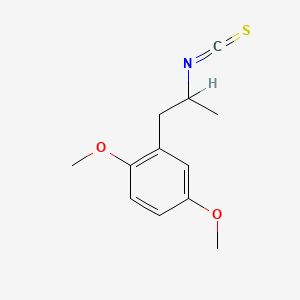
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13954108.png)
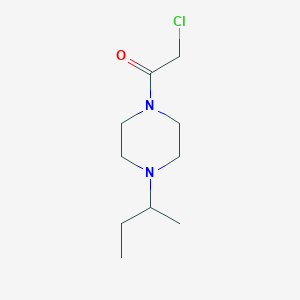
![Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13954115.png)
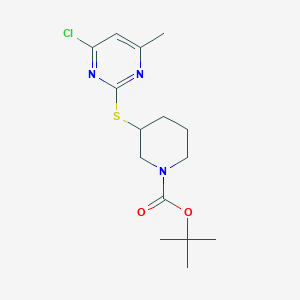
![9,10,12-trimethylbenzo[a]acridine](/img/structure/B13954136.png)
